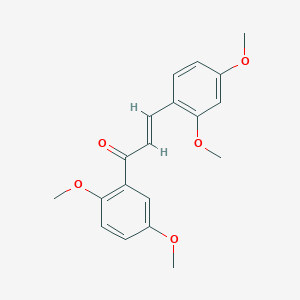

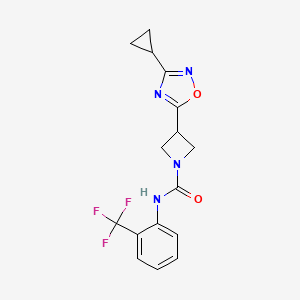

![molecular formula C23H23N5O4 B2988272 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide CAS No. 899967-48-7](/img/structure/B2988272.png)

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential applications in various fields . They are characterized by a fused pyrazole and pyrimidine ring. The specific compound you mentioned also has a dimethylphenyl group, an ethoxyphenoxy group, and an acetamide group attached to the pyrazolo[3,4-d]pyrimidine core.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazolo and pyrimidine rings, with the various substituents attached at specific positions. The presence of these groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might undergo hydrolysis, and the ethoxyphenoxy group might participate in ether cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ethoxyphenoxy and acetamide groups might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

- The compound’s structural features make it a potential candidate for cancer research. Researchers investigate its effects on tumor cell growth, apoptosis, and metastasis inhibition. By targeting specific pathways, it may offer novel therapeutic strategies for cancer treatment .

- N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide has shown anti-inflammatory activity. It could be explored as a lead compound for developing anti-inflammatory drugs .

- Researchers have investigated its inhibitory effects on enzymes such as acyl-coenzyme A:cholesterol acyltransferase (ACAT). Understanding its interactions with enzymes can guide drug design and development .

- The compound’s hypocholesterolemic activity suggests potential applications in managing lipid metabolism disorders. It may modulate cholesterol levels and prevent atherosclerosis .

- N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide can serve as a substrate or reagent in synthetic chemistry. For instance, it has been used in the synthesis of other compounds, demonstrating its versatility .

- Researchers can explore its interactions with various biological targets using high-throughput screening methods. This compound’s unique structure may reveal new drug leads or therapeutic targets .

Anticancer Research

Anti-Inflammatory Properties

Enzyme Inhibition Studies

Metabolic Disorders and Lipid Regulation

Synthetic Chemistry and Catalysts

Pharmacological Screening

Mecanismo De Acción

Target of Action

The compound, also known as N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-ethoxyphenoxy)acetamide, is primarily targeted towards kinase proteins . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. They play a crucial role in a variety of cellular processes, including cell signaling, growth, and differentiation .

Mode of Action

This compound is a part of the pyrazolo[3,4-d]pyrimidine class of molecules, which have been identified as potent kinase inhibitors . The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the adenine ring of ATP, allowing these molecules to mimic hinge region binding interactions in kinase active sites . This interaction inhibits the kinase’s activity, preventing the phosphorylation process and thus altering the function of the target molecule .

Biochemical Pathways

The inhibition of kinase activity by this compound affects various biochemical pathways. For instance, it can impact pathways involved in cell proliferation, survival, gene expression, protein trafficking, cell motility, and immune responses . By inhibiting kinase activity, the compound can disrupt these pathways, potentially leading to altered cellular functions or states .

Pharmacokinetics

The compound’s potency and selectivity suggest that it may have favorable adme properties that contribute to its bioavailability and efficacy .

Result of Action

The result of the compound’s action at the molecular level is the inhibition of kinase activity, which can lead to changes in the phosphorylation status of target molecules . At the cellular level, this can result in altered cell signaling and function, potentially influencing disease processes such as cancer .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-ethoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4/c1-4-31-18-7-9-19(10-8-18)32-13-21(29)26-27-14-24-22-20(23(27)30)12-25-28(22)17-6-5-15(2)16(3)11-17/h5-12,14H,4,13H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGOOUJFAOJDSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2988193.png)

![5-Chloropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2988194.png)

![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2988199.png)

![2-([1,1'-biphenyl]-4-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2988200.png)

![4-(2-Methoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2988207.png)

![methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2988208.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2988211.png)